molecular formula C9H17NO6S B563710 N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine CAS No. 219965-90-9

N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine

Cat. No. B563710
M. Wt: 267.296
InChI Key: QGRUOXFPDCTBCA-KKMMWDRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine , also known as S-(2,3,4-trihydroxybutyl)mercapturic acid , is a compound with the chemical formula C9H17NO6S . It falls within the class of mercapturic acids , which are metabolites formed by the conjugation of glutathione with electrophilic compounds. This specific compound is characterized by its acetylated cysteine moiety linked to a 2,3,4-trihydroxybutyl group .


Synthesis Analysis

The synthesis of N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine involves enzymatic processes within the body. Initially, the trihydroxybutyl group is conjugated with glutathione (GSH) via the enzyme glutathione S-transferase (GST). Subsequently, the acetylation of the resulting glutathione conjugate occurs, leading to the formation of the target compound .


Molecular Structure Analysis

  • 2,3,4-trihydroxybutyl group : A hydroxylated butyl side chain .

Chemical Reactions Analysis

  • Conjugation : Further reactions with other electrophiles or metabolites .

Physical And Chemical Properties Analysis

  • Appearance : Likely a white crystalline solid .

Scientific Research Applications

  • Antidote for Acetaminophen Overdose : NAC is widely used as the specific antidote for acetaminophen overdose, owing to its ability to replenish glutathione stores and protect against liver damage (Millea, 2009).

  • Treatment of Chronic Respiratory Diseases : As a mucolytic agent, NAC helps in the treatment of various respiratory illnesses by breaking down mucus and reducing inflammation (Kelly, 1998; Calzetta et al., 2018).

  • Oxidative Stress and Antioxidant Properties : NAC acts as a free radical scavenger and increases the production of glutathione, an important antioxidant, which can protect against various forms of oxidative stress (Flora et al., 2004; Ezeriņa et al., 2018).

  • Potential in Treating Neurodegenerative Diseases : NAC's antioxidant and anti-inflammatory properties suggest its usefulness in counteracting neurodegenerative diseases like Parkinson’s and Alzheimer’s (Tardiolo et al., 2018).

  • Lifespan Extension and Stress Resistance : In the model organism C. elegans, NAC supplementation increased resistance to oxidative stress, heat stress, and UV irradiation, and extended lifespan (Oh et al., 2015).

  • Treatment in Fertility Disorders : NAC has been found to treat infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).

  • Role in Cancer Prevention and Treatment : Some studies suggest a role for NAC as a cancer chemopreventive and as an adjunct in cancer therapy due to its antioxidative properties (Flora et al., 2004).

  • Effect on Metal Stress in Plants : NAC can alleviate heavy metal toxicity in plants and improve plant growth by inducing antioxidant defense systems (Colak et al., 2019).

  • Chemical and Biological Effects on Bacterial Biofilms : NAC reduces and prevents biofilm formation on stainless steel surfaces, making it an interesting candidate for use in various industrial and clinical settings (Olofsson et al., 2003).

  • Protection Against Environmental Stressors : NAC confers protection against environmental stressors, which could have applications in a variety of biological and environmental contexts (Oh et al., 2015).

  • Management of Cystic Fibrosis : NAC plays a role in the management of cystic fibrosis by modulating inflammation, eradicating biofilms, and restoring redox balance within the airways (Guerini et al., 2022).

  • Psychiatric Disorders : NAC may exert a therapeutic effect on psychiatric disorders related to oxidative stress and compulsive symptoms due to its role as a modulator of the glutamatergic system and antioxidant activities (Sansone & Sansone, 2011).

Safety And Hazards

  • Toxicity : Further studies are needed to assess potential toxicity .

Future Directions

  • Metabolism : Understand its metabolism and interactions .

properties

IUPAC Name

(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRUOXFPDCTBCA-KKMMWDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676177
Record name N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2,3,4-Trihydroxybutyl)mercapturic Acid

CAS RN

219965-90-9
Record name N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
S Kotapati, BA Matter, AL Grant… - Chemical research in …, 2011 - ACS Publications
1,3-Butadiene (BD) is a known human carcinogen present in cigarette smoke and in automobile exhaust, leading to widespread exposure of human populations. BD requires …
Number of citations: 32 pubs.acs.org
NJ van Sittert, HJJJ Megens, WP Watson… - Toxicological …, 2000 - academic.oup.com
3-Butadiene (BD) is carcinogenic in mice and rats, with mice being considerably more sensitive than rats. Urine metabolites are 1,2-dihydroxybutyl mercapturic acid (DHBMA) and a …
Number of citations: 103 academic.oup.com
WQ Chen, XY Zhang - Genes and Environment, 2022 - genesenvironment.biomedcentral …
1,3-Butadiene (BD) is a petrochemical manufactured in high volumes. It is a human carcinogen and can induce lymphohematopoietic cancers, particularly leukemia, in occupationally-…
DS Tevis, SR Flores, BM Kenwood, D Bhandari… - International journal of …, 2021 - Elsevier
Increased interest in volatile organic compound (VOC) exposure has led to an increased need for consistent, systematic, and informative naming of VOC metabolites. As analytical …
Number of citations: 11 www.sciencedirect.com
P Lorkiewicz, Z Xie, J Chen, H Gao, R Keith… - 2022 - chemrxiv.org
Urinary mercapturic acids (MAs) are often used as biomarkers for monitoring human exposures to occupational and environmental xenobiotics. Untargeted mass spectrometry-based …
Number of citations: 2 chemrxiv.org

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